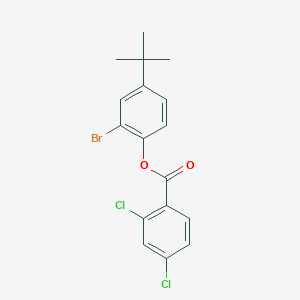
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, tert-butyl, and dichlorobenzoate groups in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzoate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenyl derivatives and modified benzoates.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and dichlorobenzoate groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function . The tert-butyl group may also contribute to the compound’s hydrophobic interactions with biological membranes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-tert-butylphenol: This compound is similar in structure but lacks the dichlorobenzoate group.
2,4-Dichlorobenzoic Acid: This compound is similar but lacks the bromine and tert-butyl groups.
4-Bromo-2,6-di-tert-butylphenol: This compound has a similar bromine and tert-butyl substitution pattern but differs in the position of the substituents.
Uniqueness
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is unique due to the combination of bromine, tert-butyl, and dichlorobenzoate groups in its structure.
Propiedades
Fórmula molecular |
C17H15BrCl2O2 |
|---|---|
Peso molecular |
402.1 g/mol |
Nombre IUPAC |
(2-bromo-4-tert-butylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H15BrCl2O2/c1-17(2,3)10-4-7-15(13(18)8-10)22-16(21)12-6-5-11(19)9-14(12)20/h4-9H,1-3H3 |
Clave InChI |
HVIGITZYGFXAPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















